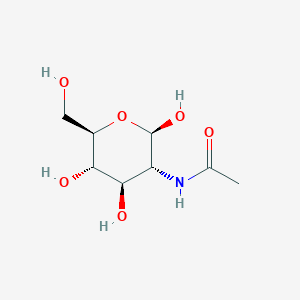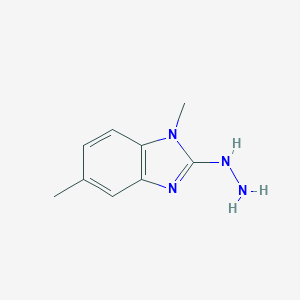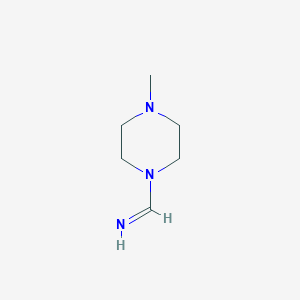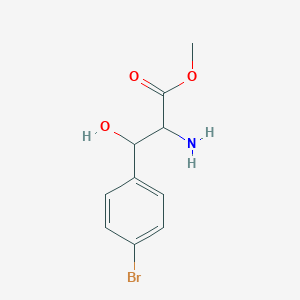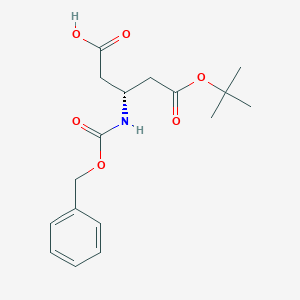![molecular formula C11H14O4 B039178 [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol CAS No. 118418-23-8](/img/structure/B39178.png)
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is an organic compound that features a dioxolane ring attached to a methoxy-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dioxolane derivatives.
科学研究应用
Chemistry
In chemistry, [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is used as a protecting group for carbonyl compounds during synthetic transformations . Its stability under various reaction conditions makes it a valuable tool in organic synthesis.
Biology
Its structural features allow for the creation of diverse chemical libraries for drug discovery and development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for further pharmacological studies .
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its ability to form stable acetal linkages makes it suitable for applications in materials science and engineering .
作用机制
The mechanism of action of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and methoxy-phenyl group contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,3-Dioxane: Similar to [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol but with a six-membered ring.
Tetrahydrofuran: A five-membered ring compound with similar solvent properties.
Ethylene Glycol: A simple diol used in the synthesis of dioxolane derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to form stable acetal linkages and its reactivity under various conditions make it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
1,3-dioxolan-2-yl-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBOYTUGFSEWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2OCCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
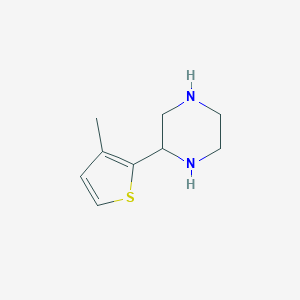

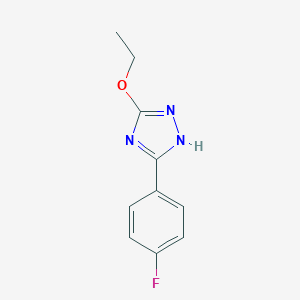
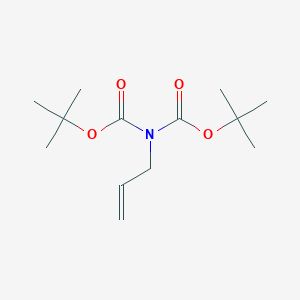
![DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE](/img/structure/B39105.png)

